3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate
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Overview
Description
3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate involves the inhibition of key enzymes and pathways that are essential for cancer cell survival. It inhibits the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division. It also inhibits the Akt/mTOR pathway, which is a crucial pathway that regulates cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. It also induces cell cycle arrest at the G2/M phase, which prevents cancer cells from dividing and proliferating.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate. One area of research is to develop more efficient and effective synthesis methods that can yield higher purity and yields of the compound. Another area of research is to investigate the potential of this compound in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to investigate the potential of this compound in other disease areas such as neurodegenerative diseases and infectious diseases.
Conclusion
This compound is a promising compound with potential applications in various fields. Its potent anticancer activity and mechanism of action make it a promising candidate for cancer therapy. However, further research is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate involves the reaction of 2-(allylthio)-1,3-thiazole-4-carbaldehyde with 4-bromoacetophenone in the presence of a base such as sodium hydride. The reaction yields the desired product in good yields and high purity.
Scientific Research Applications
3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound has potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It achieves this by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
properties
IUPAC Name |
[4-bromo-3-[(Z)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S2/c1-3-6-21-15-17-13(14(19)22-15)8-10-7-11(20-9(2)18)4-5-12(10)16/h3-5,7-8H,1,6H2,2H3/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJZSACDCWKMGJ-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)Br)C=C2C(=O)SC(=N2)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC(=C(C=C1)Br)/C=C\2/C(=O)SC(=N2)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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